molecular formula C13H16N2O3S B2619969 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097920-45-9

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2619969
CAS RN: 2097920-45-9
M. Wt: 280.34
InChI Key: NCBDQEQZMLUUQN-UHFFFAOYSA-N
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Description

The compound is a thiophene-based analog, which has been of interest to many scientists due to its potential as a biologically active compound . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mechanism of Action

Target of Action

The primary target of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide is the serotonin and norepinephrine reuptake systems . These systems play a crucial role in regulating mood and pain perception in the human body.

Mode of Action

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide: acts as a dual inhibitor of serotonin and norepinephrine reuptake . This means it prevents the reabsorption of these neurotransmitters into neurons, thereby increasing their availability in the synaptic cleft. This increased availability can enhance neurotransmission and lead to improved mood and pain relief.

Biochemical Pathways

The exact biochemical pathways affected by N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide It is known that the compound’s action on the serotonin and norepinephrine reuptake systems can influence several downstream effects, including mood regulation and pain perception .

Pharmacokinetics

The pharmacokinetics of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide It has been observed that the compound exhibits excellent enantioselectivity . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide ’s action are likely to be diverse, given its role as a dual inhibitor of serotonin and norepinephrine reuptake . These effects could include enhanced neurotransmission, improved mood, and reduced pain perception.

Safety and Hazards

Due to the side effects of Non-Steroidal Anti-Inflammatory Drugs (NSAID), an attempt was made to identify the novel tetrasubstituted thiophene lead compound as a potential anti-inflammatory and antioxidant agent .

Future Directions

The addition of glucose as a co-substrate for coenzyme regeneration accelerated the reaction and the product yield reached 90% and ee >99.5% . Future research could focus on improving the yield and enantiomeric excess (ee) of the reaction .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-11(6-15-18-9)12(16)14-8-13(2,17)5-10-3-4-19-7-10/h3-4,6-7,17H,5,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDQEQZMLUUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide

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